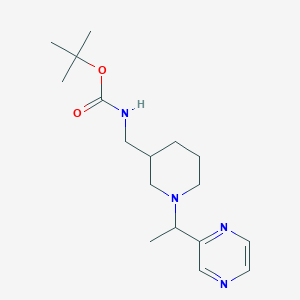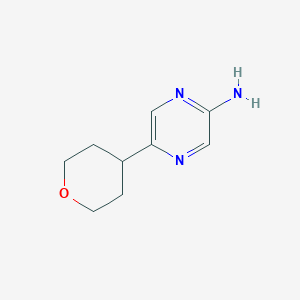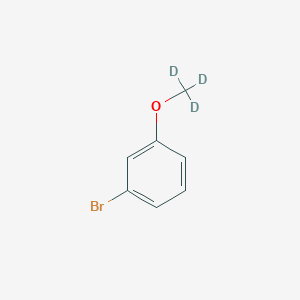
4-Bromo-2-(methoxy-D3)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 4-Bromo-2-methoxypyridine, a compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The deuterated version, this compound, is particularly useful in research due to its unique isotopic properties, which can be leveraged in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine followed by deuteration. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 4-position. The deuteration step can be achieved using deuterated reagents like deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product, which is crucial for its applications in research and development.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and organoboron reagents for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(methoxy-D3)pyridine, while a Suzuki coupling reaction can produce a biaryl compound.
Scientific Research Applications
4-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling, which allows for precise tracking in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, where its unique properties can enhance performance.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxy-D3)pyridine depends on its specific application. In biological systems, its deuterated nature allows for detailed studies of metabolic processes, as the deuterium atoms can be tracked using spectroscopic techniques. The compound may interact with various molecular targets, such as enzymes or receptors, influencing their activity and providing insights into their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxypyridine: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling benefits.
2-Methoxy-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different electronic properties due to the chlorine atom.
4-Bromo-2-hydroxypyridine: A hydroxyl-substituted derivative with different reactivity and applications.
Uniqueness
4-Bromo-2-(methoxy-D3)pyridine stands out due to its deuterium labeling, which provides unique advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. This makes it a valuable tool in both chemical synthesis and biological studies.
Properties
IUPAC Name |
4-bromo-2-(trideuteriomethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGMMXMLPTTAY-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)









